N-butyl-5-(2-nitrophenoxy)pentan-1-amine
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Overview
Description
N-butyl-5-(2-nitrophenoxy)pentan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a butyl group, a nitrophenoxy group, and a pentanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-5-(2-nitrophenoxy)pentan-1-amine typically involves a multi-step process. One common method starts with the nitration of phenol to produce 2-nitrophenol. This is followed by the etherification of 2-nitrophenol with 5-bromopentanol to form 5-(2-nitrophenoxy)pentanol. The final step involves the amination of 5-(2-nitrophenoxy)pentanol with butylamine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-butyl-5-(2-nitrophenoxy)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-butyl-5-(2-aminophenoxy)pentan-1-amine.
Reduction: Formation of corresponding oxides.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
N-butyl-5-(2-nitrophenoxy)pentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-butyl-5-(2-nitrophenoxy)pentan-1-amine involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes and receptors, potentially inhibiting their activity. The amine group can form hydrogen bonds with biological molecules, affecting their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-butyl-5-(2-aminophenoxy)pentan-1-amine: Similar structure but with an amine group instead of a nitro group.
N-butyl-5-(2-chlorophenoxy)pentan-1-amine: Similar structure but with a chloro group instead of a nitro group.
N-butyl-5-(2-methylphenoxy)pentan-1-amine: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
N-butyl-5-(2-nitrophenoxy)pentan-1-amine is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties. This group can undergo specific reactions and interactions that are not possible with other substituents, making this compound valuable for various applications.
Properties
IUPAC Name |
N-butyl-5-(2-nitrophenoxy)pentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-2-3-11-16-12-7-4-8-13-20-15-10-6-5-9-14(15)17(18)19/h5-6,9-10,16H,2-4,7-8,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWGVZUWXPYMJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCOC1=CC=CC=C1[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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